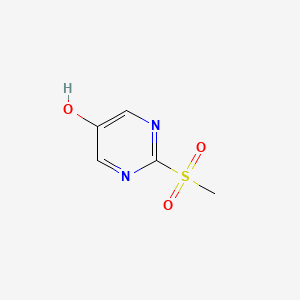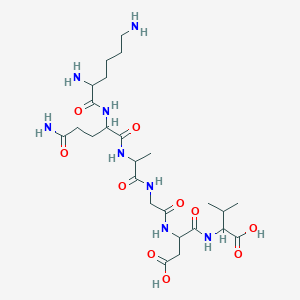
3-(Cyanomethyl)picolinonitrile
Vue d'ensemble
Description
3-(Cyanomethyl)picolinonitrile is a chemical compound with the CAS Number: 5912-34-5 . It has a molecular weight of 143.15 . This compound belongs to the pyridine family .
Molecular Structure Analysis
The molecular formula of 3-(Cyanomethyl)picolinonitrile is C8H5N3 . The InChI Code is 1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Cyanomethyl)picolinonitrile are not detailed in the provided papers, it’s mentioned that pyridinium ylides, which can be created from pyridinium salts like 3-(Cyanomethyl)picolinonitrile, are used in the synthesis of many significantly important heterocyclic intermediates .Physical And Chemical Properties Analysis
3-(Cyanomethyl)picolinonitrile is a solid at room temperature .Applications De Recherche Scientifique
Biocatalytic Desymmetrization
The compound has been reported to undergo biocatalytic desymmetrization to form (S)-3-cyanomethyl-5-methylhexanoic acid , which can then be further processed through Curtius rearrangement for the synthesis of other valuable chemicals .
Medicinal Chemistry
While specific applications in medicinal chemistry were not directly found for 3-(Cyanomethyl)picolinonitrile , related picolinonitriles are synthesized for their potential biological activities. They can serve as precursors or intermediates in the development of pharmaceuticals .
Multicomponent Reactions
Picolinonitriles, including 3-(Cyanomethyl)picolinonitrile , may be utilized in multicomponent reactions (MCRs), which are flexible reactions for generating complex molecules with biologically relevant structures .
Ionic Liquid Applications
Although not directly related to 3-(Cyanomethyl)picolinonitrile , ionic liquids containing picolinonitrile structures have shown interesting properties, such as lowered viscosities and higher concentrations, which could suggest potential research applications for similar compounds .
Heterocyclic Compound Synthesis
As a heterocyclic compound with a nitrogen atom in its structure, 3-(Cyanomethyl)picolinonitrile could be involved in the synthesis of physiologically active complexes and natural products widely employed in medicinal chemistry .
Mécanisme D'action
Target of Action
This compound belongs to the picoline family, which is a group of compounds based on the pyridine ring structure with various substituents. The presence of the cyanomethyl group indicates that this compound could be a versatile intermediate in organic synthesis, potentially useful for further functionalization and incorporation into more complex molecules.
Biochemical Pathways
It’s known that picolinonitrile derivatives have been a subject of research for their synthetic applications. For instance, a study outlined a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is around 1.0, suggesting it has a balance between hydrophilic and lipophilic properties, which could influence its bioavailability .
Result of Action
Action Environment
It’s known that the compound is stable under normal room temperature and inert atmosphere .
Safety and Hazards
3-(Cyanomethyl)picolinonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-(cyanomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405429 | |
| Record name | 3-(cyanomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyanomethyl)picolinonitrile | |
CAS RN |
5912-34-5 | |
| Record name | 3-(cyanomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)

![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)
![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B1335358.png)

